5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride
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Overview
Description
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride is a potent and selective inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK5. It is a derivative of paroxetine and has shown a 100-fold improvement in cardiomyocyte contractility assays over paroxetine . This compound is primarily used for research purposes, particularly in the study of heart failure and other cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride involves multiple steps, starting from paroxetine. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that modify the paroxetine structure to enhance its selectivity and potency against GRK2 and GRK5 .
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. The compound is typically produced in specialized laboratories under controlled conditions to ensure high purity and potency .
Chemical Reactions Analysis
Types of Reactions
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride primarily undergoes substitution reactions due to its complex structure. It is designed to interact specifically with GRK2 and GRK5, making it less likely to undergo oxidation or reduction under normal conditions .
Common Reagents and Conditions
The synthesis of this compound involves the use of various reagents, including solvents like dimethyl sulfoxide (DMSO) and water. Sonication is often recommended to enhance solubility .
Major Products Formed
The major product formed from the synthesis of this compound is the hydrochloride salt of the compound, which enhances its water solubility and stability .
Scientific Research Applications
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride has several scientific research applications:
Cardiovascular Research: It is used to study heart failure and other cardiovascular diseases due to its potent inhibition of GRK2 and GRK5
Cell Biology: The compound is used in cell viability assays to study its effects on cardiomyocyte contractility
Pharmacology: Researchers use this compound to understand the molecular mechanisms of GRK2 and GRK5 inhibition and their role in various diseases
Mechanism of Action
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride exerts its effects by selectively inhibiting GRK2 and GRK5. The compound binds to the active site of these kinases, preventing them from phosphorylating their target proteins. This inhibition leads to increased cardiomyocyte contractility and improved heart function .
Comparison with Similar Compounds
Similar Compounds
Paroxetine: The parent compound of 5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride, used primarily as an antidepressant
GRK2-IN-1: Another selective inhibitor of GRK2, but with different structural properties
GRK5-IN-1: A selective inhibitor of GRK5, used in similar research applications
Uniqueness
This compound is unique due to its high selectivity and potency against both GRK2 and GRK5. It shows a 230-fold selectivity over GRK5 and more than 2500-fold selectivity over GRK1, PKA, and ROCK1 . This makes it a valuable tool for studying the specific roles of GRK2 and GRK5 in cardiovascular diseases .
Properties
IUPAC Name |
5-[(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)piperidin-4-yl]-2-fluoro-N-(1H-pyrazol-5-ylmethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN4O4.ClH/c25-21-3-1-15(9-20(21)24(30)27-12-17-5-8-28-29-17)19-6-7-26-11-16(19)13-31-18-2-4-22-23(10-18)33-14-32-22;/h1-5,8-10,16,19,26H,6-7,11-14H2,(H,27,30)(H,28,29);1H/t16-,19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDHYIQOOJPZOE-QSVLQNJRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC(=C(C=C2)F)C(=O)NCC3=CC=NN3)COC4=CC5=C(C=C4)OCO5.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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